SMN2 splicing modulator TEC-1
CAS No.:
Cat. No.: VC16019696
Molecular Formula: C21H23N7O
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N7O |
|---|---|
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-6-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C21H23N7O/c1-13-12-28-19(14(2)22-13)11-18(25-28)20-23-17-5-4-15(10-16(17)21(29)24-20)27-8-6-26(3)7-9-27/h4-5,10-12H,6-9H2,1-3H3,(H,23,24,29) |
| Standard InChI Key | DBGMNRHDQSWUDW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=CC(=N2)C3=NC4=C(C=C(C=C4)N5CCN(CC5)C)C(=O)N3)C(=N1)C |
Introduction
Molecular Structure and Pharmacological Profile of TEC-1
TEC-1 (2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-6-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one) is a CNS-penetrant small molecule with the chemical formula C₂₁H₂₃N₇O and a molecular weight of 389.463 g/mol . Its structure optimizes blood-brain barrier permeability, a critical feature for targeting motor neurons in the spinal cord. Unlike antisense oligonucleotides (ASOs) such as nusinersen, TEC-1’s small molecular weight enables oral administration, circumventing the need for invasive intrathecal delivery .
Table 1: Key Physicochemical and Pharmacological Properties of TEC-1
Mechanism of Action: Splicing Modulation and Selectivity
TEC-1 binds to SMN2 pre-mRNA, stabilizing the interaction between spliceosomal components and exon 7. This promotes the inclusion of exon 7 during splicing, thereby increasing FL-SMN2 mRNA levels by up to 1.5-fold in SMA patient-derived fibroblasts . Concurrently, TEC-1 reduces Δ7-SMN2 mRNA, the isoform responsible for nonfunctional SMNΔ7 protein .
A hallmark of TEC-1 is its enhanced selectivity compared to first-generation splicing modulators like risdiplam (EVRYSDI) and SMN-C3. While risdiplam alters splicing of secondary targets such as FOXM1—a transcription factor implicated in cell cycle regulation—TEC-1 exhibits a >60-fold selectivity for SMN2 over FOXM1 . This specificity minimizes off-target effects on cryptic exon inclusion and nonsense-mediated decay (NMD) pathways, which are implicated in the dysregulation of genes like GALC (galactosylceramidase) and HTT (huntingtin) .
Table 2: Selectivity Profiles of SMN2 Splicing Modulators
| Compound | EC₁.₅× (SMN2) | EC₅₀ (FOXM1) | Selectivity Ratio (FOXM1/SMN2) |
|---|---|---|---|
| TEC-1 | 0.2 µM | 12.2 µM | 61 |
| SMN-C3 | 0.1 µM | 0.8 µM | 8 |
| Risdiplam | 0.1 µM | 0.8 µM | 8 |
Preclinical Efficacy in SMA Models
In Vitro Validation Using Patient-Derived Motor Neurons
In motor neurons differentiated from SMA patient-induced pluripotent stem cells (iPSCs; line GM24468), TEC-1 restored FL-SMN2 mRNA to 85% of wild-type levels, concomitant with a 70% reduction in Δ7-SMN2 transcripts . This correlated with improved neuronal survival and axonal growth, demonstrating disease-modifying effects at nanomolar concentrations .
In Vivo Rescue in Murine SMA Models
Administration of TEC-1 (10 mg/kg/day orally) in a severe SMA mouse model extended median survival from 14 days (untreated) to 42 days . Treated animals exhibited improved motor function, as assessed by righting reflex and grip strength assays, and histopathological analysis revealed preserved motor neuron counts in the spinal cord . Notably, TEC-1’s efficacy was achieved without inducing micronucleus formation—a genotoxicity concern associated with risdiplam—at therapeutic doses .
Table 3: Survival Outcomes in SMA Mice Treated with TEC-1
| Treatment | Dose (mg/kg/day) | Median Survival (Days) | Motor Function Improvement |
|---|---|---|---|
| Untreated | - | 14 | None |
| TEC-1 | 10 | 42 | Significant (p < 0.001) |
| Compound | Concentration (µM) | Micronucleated Cells (%) | Cytotoxicity (RPD%) |
|---|---|---|---|
| TEC-1 | 5.9 | 1.4 | 35.0 |
| Risdiplam | 0.3 | 2.95 | N.D. |
Comparative Analysis with Approved SMA Therapies
TEC-1 vs. Nusinersen (SPINRAZA) and Zolgensma
Future Directions and Clinical Translation
Ongoing research aims to improve TEC-1’s bioavailability through prodrug strategies and nanoparticle formulations . Phase I trials must validate its safety in humans, particularly regarding long-term genotoxicity and CNS exposure. Additionally, combination therapies pairing TEC-1 with SMN-enhancing agents (e.g., histone deacetylase inhibitors) could synergistically amplify SMN protein levels.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume